![molecular formula C18H20N2O B5139132 N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea](/img/structure/B5139132.png)
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea, also known as DI-DMPU, is a chemical compound that has gained significant attention in scientific research. It is a versatile reagent that has been used in various fields of chemistry, including organic synthesis, catalysis, and materials science.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea is not fully understood. However, it is believed that N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea acts as a Lewis base, coordinating with metal catalysts and activating nucleophiles. It can also stabilize intermediates in organic reactions, leading to improved yields and selectivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea. However, studies have shown that it is not toxic to cells and does not cause significant adverse effects in animal models.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea has several advantages as a reagent in lab experiments. It is easy to handle, has a long shelf life, and is relatively inexpensive. It also has a broad range of applications in organic synthesis, making it a versatile tool for chemists. However, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea is hygroscopic and can react with water, leading to decreased reactivity and yield. It is also sensitive to air and light, and therefore, it should be stored in an inert atmosphere.
Future Directions
There are several future directions for N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea research. One area of interest is the development of new synthetic methodologies using N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea as a reagent. Another direction is the exploration of its potential as a catalyst in various reactions. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea can be used as a ligand in metal-mediated reactions, leading to the development of new materials with unique properties. Finally, further studies are needed to understand the mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea and its potential impact on human health and the environment.
Conclusion:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea is a versatile reagent that has gained significant attention in scientific research due to its unique properties. It has been extensively used in organic synthesis, catalysis, and materials science. Although there is limited information available on its biochemical and physiological effects, it is not toxic to cells and does not cause significant adverse effects in animal models. N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea has several advantages as a reagent in lab experiments, but it is also sensitive to air and water. There are several future directions for N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea research, including the development of new synthetic methodologies, exploration of its potential as a catalyst, and understanding its mechanism of action.
Synthesis Methods
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea can be synthesized by reacting 3,4-dimethylphenyl isocyanate with 2,3-dihydroinden-5-amine in the presence of a base such as potassium carbonate. The reaction proceeds smoothly at room temperature, and the yield of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea is typically high. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea has been extensively used in scientific research due to its unique properties. It can act as a powerful activator for a variety of nucleophiles, including Grignard reagents, organolithium reagents, and organozinc reagents. It can also serve as an excellent ligand for transition metal catalysts, such as palladium and nickel. These properties make N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,4-dimethylphenyl)urea an essential reagent in organic synthesis, particularly in the preparation of complex molecules.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12-6-8-16(10-13(12)2)19-18(21)20-17-9-7-14-4-3-5-15(14)11-17/h6-11H,3-5H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOANMUXZFFEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49827466 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3,4-dimethylphenyl)urea |
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